
1-Iodoisoquinoline
Overview
Description
1-Iodoisoquinoline is a heterocyclic organic compound with the molecular formula C9H6IN. It is a derivative of isoquinoline, where an iodine atom is substituted at the first position of the isoquinoline ring. This compound is known for its utility in various chemical reactions and its role as a building block in organic synthesis .
Preparation Methods
1-Iodoisoquinoline can be synthesized through several methods:
Pomeranz-Fritsch Reaction: This method involves the cyclization of benzylamine derivatives with glyoxal in the presence of an acid catalyst.
Palladium-Catalyzed Coupling: A palladium-catalyzed coupling of o-iodobenzaldehyde with terminal acetylenes followed by cyclization.
Copper-Catalyzed Cyclization: A copper-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile.
Industrial production methods often involve large-scale adaptations of these laboratory techniques, ensuring high yield and purity.
Chemical Reactions Analysis
1-Iodoisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can undergo cyclization reactions to form complex heterocyclic structures.
Common reagents used in these reactions include palladium catalysts, copper catalysts, and various acids and bases. Major products formed include substituted isoquinolines and other heterocyclic compounds.
Scientific Research Applications
Chemical Properties and Structure
1-Iodoisoquinoline possesses the molecular formula C₉H₆IN and a molecular weight of 255.06 g/mol. The presence of iodine in its structure enhances its reactivity and potential for further functionalization, making it a valuable intermediate in various chemical reactions.
Pharmaceutical Applications
This compound and its derivatives have been extensively studied for their pharmacological properties. Notably, isoquinoline-based compounds exhibit a range of biological activities, including anticancer, antimicrobial, and neuroprotective effects.
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of isoquinoline alkaloids against various cancer cell lines. For instance, research has demonstrated that derivatives of isoquinoline can induce apoptosis in melanoma cells and other aggressive cancer types . The mechanism often involves disruption of microtubule dynamics or inhibition of protein synthesis .
Table 1: Summary of Anticancer Studies Involving Isoquinoline Derivatives
Compound | Cancer Type | Mechanism of Action | Reference |
---|---|---|---|
Noscapine | Melanoma | Microtubule disruption | |
Emetine | Various cancers | Protein synthesis inhibition | |
Berberine | Inflammatory diseases | Cytokine inhibition |
Antimicrobial Properties
Isoquinoline derivatives have shown promise as antimicrobial agents. For example, berberine, a well-known isoquinoline derivative, exhibits broad-spectrum activity against bacteria and fungi . Its mechanism includes disrupting microbial cell membranes and inhibiting metabolic processes.
Table 2: Antimicrobial Efficacy of Isoquinoline Derivatives
Compound | Microbial Target | Mechanism of Action | Reference |
---|---|---|---|
Berberine | Bacteria/Fungi | Membrane disruption | |
Tetrandrine | Fungi | Inhibition of ergosterol biosynthesis |
Neuroprotective Effects
Research has also indicated that certain isoquinoline derivatives possess neuroprotective properties. For instance, compounds like berberine have been shown to regulate neurotransmitter transport and reduce oxidative stress, making them potential candidates for treating neurodegenerative diseases .
Table 3: Neuroprotective Effects of Isoquinoline Derivatives
Compound | Disease Target | Mechanism of Action | Reference |
---|---|---|---|
Berberine | Neurodegenerative diseases | Calcium homeostasis regulation | |
Nuciferine | Stroke | Anti-inflammatory effects |
Material Science Applications
Beyond pharmacology, this compound is utilized in materials science. Its derivatives are being explored for their potential in creating advanced materials such as conductive polymers and metal-organic frameworks (MOFs) for gas storage and catalysis. The unique properties of these compounds enable tailored designs for specific applications in electronics and environmental remediation .
Case Studies
- Cytotoxicity Study : A study assessing the cytotoxicity of various isoquinoline alkaloids found that specific extracts showed enhanced potency against melanoma cells compared to standard chemotherapeutics. This research supports the potential for developing novel anti-cancer therapies based on isoquinoline structures .
- Neuroprotective Research : Another investigation into the neuroprotective effects of isoquinoline derivatives revealed significant reductions in neuronal damage under oxidative stress conditions. This study emphasizes the therapeutic potential of these compounds in treating conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of 1-Iodoisoquinoline involves its ability to participate in various chemical reactions due to the presence of the iodine atom. This allows it to act as a precursor for the synthesis of more complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications it is used for .
Comparison with Similar Compounds
1-Iodoisoquinoline can be compared with other similar compounds such as:
1-Chloroisoquinoline: Similar structure but with a chlorine atom instead of iodine.
6-Iodoquinoline: An iodine atom at the sixth position of the quinoline ring.
7-Chloro-4-iodoquinoline: Contains both chlorine and iodine atoms at different positions.
The uniqueness of this compound lies in its specific reactivity due to the iodine atom, which makes it a valuable intermediate in organic synthesis.
Biological Activity
1-Iodoisoquinoline is a halogenated derivative of isoquinoline, a compound class known for its diverse biological activities. Isoquinoline derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article focuses on the biological activity of this compound, synthesizing current research findings, case studies, and relevant data.
This compound has the chemical formula C_9H_6N·I and is characterized by the presence of an iodine atom at the 1-position of the isoquinoline structure. This modification can significantly influence its biological properties compared to non-iodinated isoquinolines.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent. Below is a summary of its key biological activities:
Antimicrobial Activity
This compound exhibits significant antibacterial properties. Research indicates that it has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that it can inhibit the growth of resistant bacterial strains, making it a candidate for developing new antibiotics.
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For example, it has been shown to affect cell cycle progression and promote cell death in various cancer types, including breast and lung cancers. The compound's mechanism involves the modulation of apoptotic pathways, including the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
Table 1: Summary of Biological Activities
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Apoptosis Induction : It activates caspases and alters the expression of Bcl-2 family proteins, leading to programmed cell death.
- Antibacterial Mechanism : The compound disrupts bacterial membrane integrity and inhibits essential metabolic pathways.
Case Studies
- Antibacterial Efficacy : A study evaluated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results showed a significant reduction in bacterial viability at concentrations as low as 2 µg/mL, indicating strong bactericidal activity.
- Cancer Cell Line Studies : In research involving lung cancer cell lines (A549), treatment with this compound resulted in an IC50 value of 15 µM, demonstrating its potential as an anticancer agent through apoptosis induction.
Q & A
Basic Research Questions
Q. What safety protocols are critical when handling 1-Iodoisoquinoline in laboratory settings?
- Methodological Answer : this compound is classified as a toxic solid (UN 2811) under international regulations. Researchers must use personal protective equipment (PPE), conduct experiments in fume hoods, and adhere to protocols for toxic waste disposal. Safety Data Sheets (SDS) should be consulted for specific handling instructions, including first-aid measures and storage conditions .
Q. What spectroscopic techniques are recommended for characterizing this compound and its derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for structural elucidation. For trifluoromethylated derivatives, ¹⁹F NMR can quantify reaction yields, as demonstrated in catalytic studies . Mass spectrometry (MS) and infrared (IR) spectroscopy should complement NMR data. Cross-referencing with standardized databases (e.g., NIST Chemistry WebBook) ensures accuracy .
Q. How should researchers document experimental procedures involving this compound for reproducibility?
- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail synthetic steps, including catalyst/ligand ratios, reaction temperatures, and purification methods. For multi-step syntheses, provide spectral data (NMR, MS) for new compounds and cite literature for known intermediates .
Advanced Research Questions
Q. How can reaction conditions be optimized for this compound in cross-coupling or trifluoromethylation reactions?
- Methodological Answer : Systematic screening of catalysts (e.g., Cu/ligand systems) and solvents (e.g., DMF, DMSO) is critical. Use Design of Experiments (DoE) to evaluate interactions between variables. For trifluoromethylation, monitor yields via ¹⁹F NMR and compare with control substrates like 2-iodoquinoline to assess electronic effects .
Q. What strategies address discrepancies in reported catalytic efficiencies of this compound derivatives?
- Methodological Answer : Contradictions often arise from variations in substrate purity, ligand choice, or reaction scale. Replicate studies under standardized conditions (e.g., inert atmosphere, controlled humidity). Use High-Performance Liquid Chromatography (HPLC) to verify product purity and statistical tools (e.g., ANOVA) to validate reproducibility .
Q. How can mechanistic studies elucidate the role of this compound in catalytic cycles?
- Methodological Answer : Combine kinetic isotope effects (KIE), density functional theory (DFT) calculations, and in-situ spectroscopic monitoring (e.g., UV-Vis, EPR). For example, isotopic labeling (e.g., ¹⁸O) in trifluoromethylation reactions can track intermediate formation .
Q. What are the best practices for presenting contradictory data in publications?
- Methodological Answer : Use tables to juxtapose conflicting results (e.g., yields under different ligands) and discuss variables (e.g., solvent polarity, temperature). Follow journal guidelines for figure clarity: label axes, include error bars, and reference analogous studies in discussion sections .
Q. Methodological Frameworks for Research Design
Q. How to formulate a research question on this compound using the PICO/FINER criteria?
- Methodological Answer :
- Population (P) : Reaction substrates (e.g., aryl iodides).
- Intervention (I) : Catalytic trifluoromethylation.
- Comparison (C) : Benchmarks like 2-iodopyridine.
- Outcome (O) : Yield, selectivity.
Apply FINER criteria: Ensure the study is feasible (lab resources), interesting (novel ligand systems), novel (unexplored mechanistic pathways), ethical (safety compliance), and relevant (applications in medicinal chemistry) .
Q. How to structure a research paper on this compound to meet journal standards?
- Methodological Answer :
- Introduction : Highlight gaps in catalytic applications of iodo-heterocycles.
- Methods : Detail synthetic protocols and characterization workflows.
- Results : Use tables/figures to compare yields (e.g., Figure 2 in ).
- Discussion : Link results to electronic effects (e.g., iodine’s directing role).
- Supporting Information : Include crystallographic data or extended spectral analyses .
Q. Data Interpretation and Validation
Q. How to validate computational models predicting this compound reactivity?
Properties
IUPAC Name |
1-iodoisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6IN/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDBUIWRNBGXHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348831 | |
Record name | 1-iodoisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19658-77-6 | |
Record name | 1-iodoisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Iodoisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.